SCR7

Description

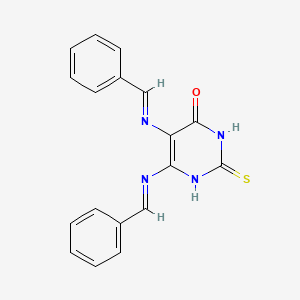

Structure

3D Structure

Properties

IUPAC Name |

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)/b19-11?,20-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEVCWPRIZJJRJ-LWRDCAMISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)/N=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417353-16-2 |

Source

|

| Record name | 1417353-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Impact of SCR7 on DNA Double-Strand Break Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of SCR7, a small molecule inhibitor reported to influence DNA double-strand break (DSB) repair. Initially identified as a specific inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway, SCR7 has been widely used to shift the balance of DSB repair towards the higher fidelity Homologous Recombination (HR) pathway. This property has significant implications for CRISPR-based genome editing and as a potential anti-cancer therapeutic. However, emerging evidence has led to a nuanced understanding of its mechanism, with reports questioning its specificity and potency. This document consolidates the current knowledge on SCR7, presenting its mechanism of action, quantitative effects on cellular processes, detailed experimental protocols for its study, and a critical discussion of the ongoing debate regarding its molecular targets.

Introduction: The Critical Role of DNA Double-Strand Break Repair

DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two major pathways to repair DSBs: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homologous Recombination (HR). The choice between these pathways is critical for maintaining genomic integrity.

-

Non-Homologous End Joining (NHEJ): The predominant DSB repair pathway throughout the cell cycle, NHEJ directly ligates broken DNA ends. This process is rapid but can introduce insertions or deletions (indels) at the repair site. Key enzymatic players include the Ku70/80 heterodimer, DNA-PKcs, and DNA Ligase IV complexed with XRCC4.

-

Homologous Recombination (HR): Active primarily in the S and G2 phases of the cell cycle, HR utilizes a sister chromatid as a template for flawless repair. This pathway is essential for error-free repair and is critical for cell survival after DNA damage.

The ability to modulate the choice between these two pathways has significant therapeutic and research applications. Inhibition of NHEJ can enhance the frequency of precise gene editing via HR and can selectively kill cancer cells that are deficient in HR.

SCR7: A Modulator of DNA Double-Strand Break Repair

SCR7 is a small molecule that has gained prominence as an inhibitor of NHEJ. Its primary reported mechanism of action is the inhibition of DNA Ligase IV, a crucial enzyme for the final ligation step in the NHEJ pathway.

Mechanism of Action

SCR7 is reported to bind to the DNA binding domain of DNA Ligase IV, preventing its recruitment to the sites of DNA double-strand breaks.[1] This inhibition of the final step of NHEJ leads to an accumulation of unrepaired DSBs, which can trigger apoptosis. By blocking the predominant but error-prone NHEJ pathway, SCR7 consequently enhances the relative contribution of the HR pathway for DSB repair. This has been shown to increase the efficiency of homology-directed repair in CRISPR/Cas9-mediated genome editing.[2][3]

The Controversy: Specificity and Potency of SCR7

While initially lauded for its specificity, subsequent studies have questioned the selective inhibition of DNA Ligase IV by SCR7.[4] Some research indicates that SCR7 and its derivatives also exhibit inhibitory activity against DNA Ligase I and DNA Ligase III, albeit to varying degrees.[4] Furthermore, the parental SCR7 molecule is unstable and can undergo autocyclization and oxidation to form SCR7-cyclized and SCR7-pyrazine, respectively.[2][5] These forms have been shown to possess biological activity, with the pyrazine form potentially exhibiting more off-target effects at higher concentrations.[2][5] This lack of consensus on specificity is a critical consideration for researchers using SCR7 and necessitates careful experimental design and interpretation of results.

Quantitative Data on SCR7's Effects

The following tables summarize the quantitative data reported in the literature regarding the efficacy of SCR7 in various cell lines and experimental systems.

Table 1: IC50 Values of SCR7 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MCF7 | Breast Adenocarcinoma | 40 | |

| A549 | Lung Carcinoma | 34 | |

| HeLa | Cervical Cancer | 44 | |

| T47D | Breast Ductal Carcinoma | 8.5 | |

| A2780 | Ovarian Cancer | 120 | |

| HT1080 | Fibrosarcoma | 10 | |

| Nalm6 | B cell precursor leukemia | 50 |

Table 2: Reported Enhancement of Homology-Directed Repair (HDR) Efficiency by SCR7

| Cell Line/System | Fold Increase in HDR | SCR7 Concentration | Citation |

| Mammalian cells | Up to 19-fold | Not specified | [5] |

| Human cancer cells | 3-fold | Not specified | [3] |

| Murine bone marrow-derived dendritic cells | ~13-fold | 1 µM | |

| A549 cells | 3-fold | 0.01 µM | |

| MelJuSo cells | 19-fold | 1 µM | |

| HEK293T cells | 1.7-fold | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of SCR7. Disclaimer: These protocols are derived from published literature and may require optimization for specific cell lines and experimental conditions.

In Vitro Non-Homologous End Joining (NHEJ) Assay

This assay assesses the ability of cell extracts to ligate a linearized plasmid DNA in the presence or absence of SCR7.

Materials:

-

HeLa or other suitable cell line

-

Nuclear extraction buffers

-

pBluescript KS(+) or similar plasmid

-

Restriction enzyme (e.g., EcoRI)

-

SCR7 (and vehicle control, e.g., DMSO)

-

Reaction buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP)

-

Proteinase K

-

Agarose gel and electrophoresis equipment

-

DNA staining dye (e.g., Ethidium Bromide or SYBR Green)

Procedure:

-

Prepare Nuclear Extracts: Isolate nuclei from the chosen cell line and prepare nuclear extracts using established protocols. Determine protein concentration using a Bradford assay.

-

Linearize Plasmid DNA: Digest the plasmid DNA with a restriction enzyme to generate a linear substrate. Purify the linearized DNA.

-

Set up the Reaction: In a microcentrifuge tube, combine the following on ice:

-

Nuclear extract (typically 20-50 µg)

-

Linearized plasmid DNA (100-200 ng)

-

SCR7 at desired concentrations (e.g., 10, 50, 100 µM) or vehicle control.

-

Reaction buffer to a final volume of 20 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.

-

Stop Reaction and Deproteinize: Stop the reaction by adding EDTA and SDS to final concentrations of 20 mM and 0.5%, respectively. Add Proteinase K (1 mg/mL final concentration) and incubate at 55°C for 30 minutes.

-

Analyze Products: Analyze the DNA products by agarose gel electrophoresis. The formation of dimers, trimers, and higher-order multimers of the plasmid indicates NHEJ activity. Quantify the band intensities to determine the extent of inhibition by SCR7.

DR-GFP Reporter Assay for Homologous Recombination (HR)

This cell-based assay quantifies HR efficiency using a reporter construct. The DR-GFP reporter contains two mutated GFP genes. A DSB is induced in one of the genes by the I-SceI endonuclease, and successful repair by HR using the second GFP gene as a template restores a functional GFP protein.

Materials:

-

U2OS or other suitable cell line stably expressing the DR-GFP reporter

-

I-SceI expression vector (e.g., pCBASceI)

-

Transfection reagent (e.g., Lipofectamine)

-

SCR7 (and vehicle control)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the DR-GFP reporter cell line in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

SCR7 Pre-treatment (Optional): Some protocols include pre-treatment with SCR7 for 4-24 hours prior to transfection.

-

Transfection: Co-transfect the cells with the I-SceI expression vector.

-

SCR7 Treatment: Immediately after transfection, or concurrently, treat the cells with various concentrations of SCR7 or vehicle control.

-

Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.

-

Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer. An increase in the percentage of GFP-positive cells in SCR7-treated samples compared to the control indicates an enhancement of HR efficiency.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of SCR7 on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

SCR7 (in a range of concentrations)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

SCR7 Treatment: Treat the cells with a serial dilution of SCR7 concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value of SCR7.

Visualizing the Impact of SCR7

The following diagrams illustrate the key concepts and workflows discussed in this guide.

References

- 1. openworks.mdanderson.org [openworks.mdanderson.org]

- 2. researchgate.net [researchgate.net]

- 3. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling SCR7: A Technical Guide to its Chemical Structure and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCR7, and more specifically its active form SCR7 pyrazine, has garnered significant attention in the scientific community for its role as an inhibitor of DNA Ligase IV, a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway. This inhibition has profound implications for cancer therapy and has been explored as a tool to enhance the efficiency of CRISPR/Cas9-mediated homology-directed repair (HDR). This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and practical applications of SCR7, with a focus on providing researchers with the detailed information necessary for its study and use.

The Chemical Structure of SCR7 and SCR7 Pyrazine

The chemical identity of SCR7 has been a subject of scientific discussion. Initial reports on its structure were later revised, with subsequent studies clarifying that the commercially available and biologically active compound is predominantly SCR7 pyrazine, the oxidized and cyclized form of the originally proposed structure.

Table 1: Chemical Properties of SCR7 Pyrazine

| Property | Value | Reference |

| Chemical Name | 6,7-diphenyl-2-thioxo-2,3-dihydro-1H-pteridin-4-one | |

| Molecular Formula | C₁₈H₁₂N₄OS | |

| Molecular Weight | 332.38 g/mol | |

| CAS Number | 14892-97-8 | [1] |

| Appearance | Light yellow solid | N/A |

| Solubility | Soluble in DMSO | [1] |

It is crucial for researchers to be aware of this structural distinction and to ensure they are using the correct compound, SCR7 pyrazine, in their experiments. The original SCR7 is unstable and can spontaneously cyclize and oxidize to form SCR7 pyrazine.

Mechanism of Action: Inhibition of DNA Ligase IV and the NHEJ Pathway

SCR7 pyrazine functions as a specific inhibitor of DNA Ligase IV, a critical enzyme in the non-homologous end joining (NHEJ) pathway. NHEJ is one of the two major pathways responsible for repairing DNA double-strand breaks (DSBs), a lethal form of DNA damage. By inhibiting DNA Ligase IV, SCR7 effectively blocks the final ligation step of the NHEJ pathway.

The mechanism of inhibition involves SCR7 pyrazine interfering with the DNA binding activity of DNA Ligase IV[2]. This prevents the enzyme from sealing the phosphodiester backbone of the broken DNA strands, leading to an accumulation of unrepaired DSBs. This accumulation can trigger apoptosis (programmed cell death) in cancer cells, which often rely on NHEJ for survival, particularly in the context of radiation or chemotherapy-induced DNA damage.

Signaling Pathway Diagram: Non-Homologous End Joining (NHEJ) and the Role of SCR7

Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of SCR7 pyrazine on DNA Ligase IV.

Quantitative Data on SCR7 Pyrazine Activity

The inhibitory effect of SCR7 pyrazine has been quantified in various cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50).

Table 2: IC50 Values of SCR7 Pyrazine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF7 | Breast Cancer | 40 | [1] |

| A549 | Lung Cancer | 34 | [1] |

| HeLa | Cervical Cancer | 44 | [1] |

| T47D | Breast Cancer | 8.5 | [1] |

| A2780 | Ovarian Cancer | 120 | [1] |

| HT1080 | Fibrosarcoma | 10 | [1] |

| Nalm6 | Leukemia | 50 | [1] |

Experimental Protocols

While detailed, step-by-step protocols for all assays involving SCR7 are often specific to the laboratory and experimental setup, this section provides a general framework for key experimental procedures.

Synthesis of SCR7 Pyrazine

A detailed, reproducible synthesis protocol for SCR7 pyrazine is not widely published. However, the general synthesis involves the condensation of 4,5-diamino-6-hydroxy-2-mercaptopyrimidine with benzil (1,2-diphenylethane-1,2-dione) in the presence of a suitable solvent and catalyst. The resulting product can then be oxidized to yield SCR7 pyrazine. Researchers should consult specialized organic chemistry literature for detailed procedures on the synthesis of pteridine derivatives.

In Vitro DNA Ligase IV Inhibition Assay

-

Substrate Preparation: A linearized plasmid or a synthetic DNA substrate with compatible or non-compatible ends is used.

-

Enzyme and Inhibitor Incubation: Recombinant human DNA Ligase IV/XRCC4 complex is incubated with the DNA substrate in a suitable reaction buffer. Various concentrations of SCR7 pyrazine (or a vehicle control, typically DMSO) are added to the reaction mixtures.

-

Ligation Reaction: The ligation is initiated by the addition of ATP and incubated at an optimal temperature (e.g., 25°C or 37°C) for a specific duration.

-

Analysis of Ligation Products: The reaction products are analyzed by agarose gel electrophoresis. The conversion of the linear DNA substrate to ligated products (e.g., dimers, trimers, and higher-order multimers) is quantified.

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of ligated product in the presence of SCR7 pyrazine to the control. IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Non-Homologous End Joining (NHEJ) Assay

Cell-based assays are crucial for evaluating the efficacy of SCR7 in a biological context. A common method is the GFP-based reporter assay:

-

Cell Line and Reporter Construct: A cell line is engineered to stably express a reporter construct. This construct typically contains a GFP gene that is disrupted by the insertion of a recognition site for a specific endonuclease (e.g., I-SceI). The repair of the induced double-strand break by NHEJ can lead to the restoration of a functional GFP gene.

-

Transfection and Treatment: The cells are transfected with a plasmid expressing the I-SceI endonuclease to induce DSBs. Concurrently, the cells are treated with various concentrations of SCR7 pyrazine or a vehicle control.

-

Flow Cytometry Analysis: After a suitable incubation period (e.g., 48-72 hours), the percentage of GFP-positive cells is quantified by flow cytometry.

-

Data Analysis: A decrease in the percentage of GFP-positive cells in the SCR7-treated samples compared to the control indicates inhibition of NHEJ.

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of SCR7, a cell viability assay such as the MTT assay can be performed:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of SCR7 pyrazine or a vehicle control for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Application in CRISPR/Cas9-Mediated Genome Editing

A significant application of SCR7 is in enhancing the efficiency of homology-directed repair (HDR) in CRISPR/Cas9 genome editing. By inhibiting the competing NHEJ pathway, SCR7 can shift the balance of DSB repair towards the more precise HDR pathway, which is essential for introducing specific genetic modifications.

Experimental Workflow: Enhancing HDR with SCR7

References

An In-depth Technical Guide to SCR7 and its Derivatives in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCR7, initially identified as a DNA Ligase IV inhibitor, has garnered significant attention in molecular biology for its role in modulating DNA repair pathways. This technical guide provides a comprehensive overview of SCR7 and its derivatives, detailing their mechanisms of action, applications in cancer research and genome editing, and the controversy surrounding their specificity. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of these molecules.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous agents, leading to various forms of DNA damage. Double-strand breaks (DSBs) are among the most cytotoxic lesions, and cells have evolved two major pathways for their repair: the high-fidelity Homology-Directed Repair (HDR) and the more error-prone Non-Homologous End Joining (NHEJ).[1][2] The NHEJ pathway is the predominant DSB repair mechanism in mammalian cells and relies on a series of enzymes, with DNA Ligase IV being a key component responsible for the final ligation step.[3][4]

Small molecule inhibitors targeting DNA repair pathways have emerged as a promising strategy in cancer therapy.[2] By disrupting the repair of DSBs, these inhibitors can selectively kill cancer cells or sensitize them to chemo- and radiotherapy. SCR7 was identified as a small molecule that inhibits NHEJ by targeting DNA Ligase IV, leading to the accumulation of DSBs and subsequent apoptosis in cancer cells.[2][3][5] Furthermore, by inhibiting the dominant NHEJ pathway, SCR7 has been shown to enhance the efficiency of precise genome editing via the HDR pathway in conjunction with CRISPR/Cas9 technology.[5]

This guide will delve into the technical details of SCR7 and its derivatives, providing a critical analysis of the available data and methodologies for their use in a research setting.

Mechanism of Action

Inhibition of Non-Homologous End Joining (NHEJ)

The primary reported mechanism of action for SCR7 is the inhibition of the NHEJ pathway.[2][3] It is proposed to bind to the DNA binding domain of DNA Ligase IV, preventing its association with the DNA ends at the site of a double-strand break. This disruption of the DNA Ligase IV-DNA complex stalls the final ligation step of the NHEJ pathway, leading to an accumulation of unrepaired DSBs within the cell.[2]

The Controversy: Specificity of SCR7

While initially reported as a specific inhibitor of DNA Ligase IV, subsequent studies have questioned the selectivity and potency of SCR7.[1][6] Some research suggests that SCR7 and its derivatives exhibit activity against other DNA ligases, such as DNA Ligase I and III, indicating a pan-ligase inhibitory profile.[1][6] This lack of specificity has significant implications for its use as a precise molecular tool and for its therapeutic applications. Researchers should be aware of these conflicting findings when interpreting experimental results.

Induction of Apoptosis in Cancer Cells

The accumulation of unrepaired DSBs due to NHEJ inhibition by SCR7 triggers a DNA damage response (DDR) that ultimately leads to programmed cell death, or apoptosis, in cancer cells.[3] This process is particularly effective in cancer cells that are often deficient in other DNA repair pathways, making them more reliant on NHEJ for survival. The apoptotic cascade is initiated by the activation of sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor p53. Activated p53 can then induce the expression of pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, the executioners of apoptosis.

Signaling Pathway of SCR7-Induced Apoptosis

Caption: SCR7 inhibits DNA Ligase IV, leading to DSB accumulation and apoptosis.

SCR7 Derivatives

Several derivatives of SCR7 have been synthesized to improve its solubility, stability, and efficacy.

-

SCR7 Pyrazine: An oxidized and more stable form of SCR7. It has also been shown to inhibit NHEJ and induce apoptosis.[5] However, like the parent compound, its specificity for DNA Ligase IV is debated.[7]

-

Water-Soluble SCR7: To overcome the poor aqueous solubility of SCR7, water-soluble derivatives have been developed. These formulations are more amenable to in vivo studies.

Applications in Molecular Biology

Cancer Research

SCR7 and its derivatives have been extensively studied as potential anticancer agents.[2][3] By inhibiting DNA repair, they can induce synthetic lethality in cancer cells with deficiencies in other repair pathways, such as those with BRCA1/2 mutations. Furthermore, SCR7 can sensitize cancer cells to radiotherapy and chemotherapy, which act by inducing DNA damage.[4]

Enhancement of CRISPR/Cas9-mediated Homology-Directed Repair (HDR)

The CRISPR/Cas9 system has revolutionized genome editing by enabling targeted induction of DSBs. The repair of these breaks by the cell's endogenous machinery can be harnessed to introduce specific genetic modifications. While NHEJ often leads to small insertions or deletions (indels), HDR can be used to precisely insert a desired DNA sequence from a template. In most cell types, NHEJ is more efficient than HDR. By inhibiting NHEJ, SCR7 has been shown to increase the frequency of HDR-mediated gene editing, making it a valuable tool for precise genetic engineering.[5]

Quantitative Data

The following tables summarize key quantitative data reported for SCR7 and its derivatives.

Table 1: IC50 Values of SCR7 for Cell Proliferation in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF7 | Breast Cancer | 40 |

| A549 | Lung Cancer | 34 |

| HeLa | Cervical Cancer | 44 |

| T47D | Breast Cancer | 8.5 |

| A2780 | Ovarian Cancer | 120 |

| HT1080 | Fibrosarcoma | 10 |

| Nalm6 | Leukemia | 50 |

Data compiled from publicly available sources.

Experimental Protocols

In Vitro NHEJ Assay

This protocol describes a fluorescence-based assay to measure the inhibition of NHEJ by SCR7 in vitro.

Experimental Workflow for In Vitro NHEJ Assay

Caption: Workflow for assessing in vitro NHEJ inhibition by SCR7.

Methodology:

-

Prepare Fluorescently Labeled DNA Substrate: Synthesize or purchase a linearized plasmid or a double-stranded oligonucleotide with a fluorescent label (e.g., FAM or Cy3) at one 5' end. The ends should be compatible for ligation (e.g., blunt or with compatible overhangs).

-

Purify DNA Ligase IV/XRCC4 Complex: Express and purify recombinant human DNA Ligase IV and XRCC4 proteins.[8][9][10]

-

Reaction Buffer: Prepare a 10X NHEJ buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM ATP, 10 mM DTT).

-

Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture on ice:

-

1 µL 10X NHEJ Buffer

-

100 ng Fluorescent DNA substrate

-

100 ng Purified DNA Ligase IV/XRCC4 complex

-

Varying concentrations of SCR7 (or DMSO for control)

-

Nuclease-free water to a final volume of 10 µL.

-

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA and 1 µL of 10% SDS.

-

Analysis: Analyze the reaction products by agarose gel electrophoresis. Visualize the fluorescent DNA bands using a gel imager. The formation of higher molecular weight bands (dimers, trimers, etc.) indicates successful ligation.

-

Quantification: Quantify the fluorescence intensity of the ligated product bands relative to the unligated substrate band to determine the percentage of NHEJ inhibition.

Cell Viability Assay (MTT Assay)

This protocol details the use of an MTT assay to determine the half-maximal inhibitory concentration (IC50) of SCR7 on cancer cell lines.

Experimental Workflow for MTT Assay

Caption: Workflow for determining the IC50 of SCR7 using an MTT assay.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of SCR7 in culture medium. Remove the old medium from the wells and add 100 µL of the SCR7 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the SCR7 concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot for Apoptosis Markers

This protocol describes how to detect the activation of apoptosis in cells treated with SCR7 by analyzing the cleavage of caspase-3.

Methodology:

-

Cell Treatment and Lysis: Treat cells with SCR7 at the desired concentration and for the appropriate time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

CRISPR/Cas9 HDR Efficiency Assay

This protocol provides a general workflow for assessing the enhancement of HDR efficiency by SCR7.

Experimental Workflow for CRISPR/Cas9 HDR Assay

Caption: Workflow for assessing SCR7's effect on CRISPR/Cas9 HDR efficiency.

Methodology:

-

Design and Preparation of Reagents:

-

Design a guide RNA (gRNA) to target the genomic locus of interest.

-

Design a donor template (single-stranded oligodeoxynucleotide or plasmid) containing the desired genetic modification flanked by homology arms.

-

-

Cell Transfection: Co-transfect the target cells with a plasmid encoding Cas9 and the gRNA, along with the donor template.

-

SCR7 Treatment: Immediately after transfection, treat the cells with an optimized concentration of SCR7 (typically 1-10 µM) or DMSO as a control.

-

Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.

-

Analysis of HDR Efficiency:

-

PCR and Restriction Digest: Amplify the target locus by PCR. If the HDR event introduces or removes a restriction site, digest the PCR product and analyze the fragments by gel electrophoresis.

-

Sanger Sequencing: Clone the PCR products into a vector and perform Sanger sequencing on individual clones to determine the frequency of precise editing.

-

Next-Generation Sequencing (NGS): For a more quantitative and high-throughput analysis, perform deep sequencing of the PCR amplicons.

-

Flow Cytometry: If the donor template introduces a fluorescent reporter gene, HDR efficiency can be quantified by measuring the percentage of fluorescent cells using flow cytometry.[11][12]

-

Conclusion

SCR7 and its derivatives are valuable tools in molecular biology with significant potential in cancer therapy and genome editing. Their ability to inhibit the NHEJ pathway, albeit with some controversy regarding specificity, provides a powerful means to induce cancer cell death and enhance the precision of CRISPR/Cas9-mediated gene editing. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary information to effectively utilize these compounds in their studies. Further research is warranted to fully elucidate the precise mechanism of action of SCR7 and to develop more potent and specific derivatives for therapeutic applications.

References

- 1. SCR7 is neither a selective nor a potent inhibitor of human DNA ligase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. stemcell.com [stemcell.com]

- 4. SCR7, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation [ouci.dntb.gov.ua]

- 5. SCR7 | Ligase IV 抑制剂/HDR Enhancer | MCE [medchemexpress.cn]

- 6. researchgate.net [researchgate.net]

- 7. DNA Ligase Inhibitor: SCR7 Pyrazine | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. Human DNA ligases I, III, and IV-purification and new specific assays for these enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of SCR7: A Technical Guide to its Biological Activity

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary studies on the biological activity of SCR7, a small molecule inhibitor of DNA Ligase IV. Targeted at researchers, scientists, and drug development professionals, this document outlines the core mechanism of SCR7, its applications in cancer therapy and CRISPR-Cas9 gene editing, and detailed experimental protocols.

Core Mechanism of Action: Targeting the Non-Homologous End Joining Pathway

SCR7's primary biological activity stems from its role as a potent and specific inhibitor of DNA Ligase IV, a crucial enzyme in the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1][2] By blocking DNA Ligase IV, SCR7 effectively halts the NHEJ process, which is the predominant DNA double-strand break (DSB) repair mechanism in mammalian cells. This inhibition leads to an accumulation of unrepaired DSBs, triggering distinct cellular responses depending on the context.

Application in Cancer Therapy: Inducing Apoptosis in Malignant Cells

In the realm of oncology, SCR7 has demonstrated significant potential as an anticancer agent. By inducing an accumulation of DSBs, SCR7 selectively triggers the intrinsic pathway of apoptosis in cancer cells.[3] This programmed cell death is mediated by the activation of a cascade of signaling molecules.

Signaling Pathway for SCR7-Induced Apoptosis

The inhibition of DNA Ligase IV by SCR7 leads to a build-up of DNA double-strand breaks, which activates the ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM then phosphorylates and activates the tumor suppressor protein p53. Subsequently, p53 modulates the expression of BCL-2 family proteins, leading to a decrease in the anti-apoptotic protein BCL-2 and an increase in the pro-apoptotic proteins PUMA and BAX. This shift in the BCL-2 family balance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[4]

Quantitative Data: In Vitro Cytotoxicity of SCR7

The cytotoxic effects of SCR7 have been quantified across a range of human cancer cell lines, with IC50 values (the concentration of a drug that gives half-maximal response) summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF7 | Breast Cancer | 40 | [1][4] |

| A549 | Lung Cancer | 34 | [1] |

| HeLa | Cervical Cancer | 44 | [1] |

| T47D | Breast Cancer | 8.5 | [1] |

| A2780 | Ovarian Cancer | 120 | [1] |

| HT1080 | Fibrosarcoma | 10 | [1] |

| Nalm6 | Leukemia | 50 | [1] |

Application in CRISPR-Cas9 Genome Editing: Enhancing Homology-Directed Repair

In the field of genome editing, SCR7 has emerged as a valuable tool for increasing the efficiency of Homology-Directed Repair (HDR) following CRISPR-Cas9-induced DSBs. By inhibiting the competing and often more efficient NHEJ pathway, SCR7 shifts the balance of DNA repair towards the more precise HDR mechanism.[5][6] This is particularly beneficial for applications requiring precise gene insertions, deletions, or modifications.

Experimental Workflow: SCR7-Mediated Enhancement of CRISPR-Cas9 HDR

A typical workflow for utilizing SCR7 to enhance HDR involves the co-delivery of the CRISPR-Cas9 machinery (Cas9 nuclease and guide RNA), a donor template for HDR, and SCR7 to the target cells. The inhibition of NHEJ by SCR7 provides a larger window of opportunity for the cellular machinery to utilize the donor template for precise repair of the DSB.

References

- 1. selleckchem.com [selleckchem.com]

- 2. stemcell.com [stemcell.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of non-homologous end joining increases the efficiency of CRISPR/Cas9-mediated precise [TM: inserted] genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligase IV inhibitor SCR7 enhances gene editing directed by CRISPR-Cas9 and ssODN in human cancer cells. [vivo.weill.cornell.edu]

Methodological & Application

Enhancing CRISPR-Cas9 Efficiency with SCR7: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CRISPR-Cas9 system has revolutionized genome editing; however, achieving high efficiency of precise edits through Homology-Directed Repair (HDR) remains a significant challenge. The cellular machinery preferentially utilizes the error-prone Non-Homologous End Joining (NHEJ) pathway to repair the double-strand breaks (DSBs) induced by Cas9. This document provides detailed application notes and protocols on the use of SCR7, a small molecule inhibitor of DNA Ligase IV, to enhance the efficiency of CRISPR-Cas9-mediated HDR. By inhibiting a key enzyme in the NHEJ pathway, SCR7 shifts the balance of DNA repair towards the desired HDR pathway, thereby increasing the frequency of precise genomic modifications.

Introduction

Precise genome editing is crucial for both basic research and the development of novel therapeutics. The CRISPR-Cas9 system offers a powerful tool for targeted DNA cleavage, initiating cellular DNA repair mechanisms. While NHEJ is the predominant repair pathway, it often introduces insertions or deletions (indels), leading to gene knockouts. For precise modifications, such as single nucleotide substitutions or gene insertions, the HDR pathway is required, which utilizes a donor template to accurately repair the DSB. Unfortunately, HDR is significantly less efficient than NHEJ in most cell types.

SCR7 has been identified as a potent inhibitor of DNA Ligase IV, an essential enzyme for the final ligation step of the NHEJ pathway. By blocking this pathway, SCR7 increases the substrate availability for the HDR machinery, leading to a significant increase in the rate of precise, template-driven genome editing. Studies have shown that SCR7 can enhance HDR efficiency by up to 19-fold in various cell lines and in vivo models.[1] This document outlines the mechanism of action of SCR7, provides quantitative data on its efficacy, and details protocols for its application in CRISPR-Cas9 experiments.

Mechanism of Action

The CRISPR-Cas9 nuclease introduces a targeted DSB in the genomic DNA. This break can be repaired by one of two major pathways: NHEJ or HDR.

-

Non-Homologous End Joining (NHEJ): This is the dominant repair pathway in most mammalian cells. It directly ligates the broken DNA ends, often resulting in small insertions or deletions (indels) that can disrupt gene function. A key enzyme in this pathway is DNA Ligase IV, which catalyzes the final ligation step.

-

Homology-Directed Repair (HDR): This pathway is active primarily in the S and G2 phases of the cell cycle and uses a homologous DNA template to accurately repair the DSB. For genome editing purposes, an exogenous donor template containing the desired genetic modification can be supplied.

SCR7 is a small molecule that specifically inhibits the activity of DNA Ligase IV. By doing so, it effectively blocks the NHEJ pathway, thereby increasing the likelihood that the DSB will be repaired by the HDR pathway when a suitable donor template is provided. This targeted inhibition shifts the balance of DNA repair towards precise editing events.

Quantitative Data on SCR7 Efficacy

The effectiveness of SCR7 in enhancing CRISPR-Cas9 mediated HDR has been demonstrated in various studies. The following tables summarize key quantitative findings.

Table 1: Enhancement of HDR Efficiency by SCR7 in Different Cell Lines

| Cell Line | Target Gene | Fold Increase in HDR Efficiency with SCR7 | Reference |

| HEK293T | eGFP (mutated) | ~1.7-fold | [2] |

| Human Cancer Cells | Various | Up to 3-fold | [3][4][5] |

| Mammalian Cells | Various | Up to 19-fold | [1] |

Table 2: Synergistic Effect of SCR7 and RAD51 on CRISPR-Cas9 Efficiency in HEK293T and hiPSC Cells

| Treatment | Cell Line | Fold Increase in Indel Mutation | Fold Increase in Knock-in Efficiency (GAPDH) | Fold Increase in Knock-in Efficiency (ATM) | Reference |

| Cas9-gRNA-RAD51 | HEK293T | 2.59 | 10.7 | 4.26 | [6] |

| hiPSC | 1.47 | N/A | N/A | [6] | |

| Cas9-gRNA-SCR7 | HEK293T | 1.82 | 3.23 | 2.54 | [6] |

| hiPSC | 1.03 | N/A | N/A | [6] | |

| Cas9-gRNA-RAD51-SCR7 | HEK293T | 2.94 | 12.48 | 8.28 | [6] |

| hiPSC | 1.91 | N/A | N/A | [6] |

N/A: Data not available in the cited source.

Experimental Protocols

This section provides a general workflow and detailed protocols for using SCR7 to enhance CRISPR-Cas9 mediated HDR in mammalian cells.

Protocol 1: CRISPR-Cas9 Transfection of HEK293T Cells with SCR7 Treatment

This protocol is optimized for a 24-well plate format. Reagent quantities should be scaled accordingly for other plate sizes.

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Cas9 expression plasmid

-

gRNA expression plasmid

-

Donor template (ssODN or plasmid)

-

Lipofectamine™ 3000 Transfection Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

SCR7 (stock solution in DMSO, e.g., 1 mM)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

The day before transfection, seed HEK293T cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 5 x 10^4 to 1 x 10^5 cells per well).

-

-

Transfection (Day 0):

-

In two separate sterile microcentrifuge tubes (Tube A and Tube B) for each well to be transfected, prepare the following mixtures in Opti-MEM™:

-

Tube A (DNA Mixture):

-

250 ng Cas9 plasmid

-

100 ng gRNA plasmid

-

100 ng donor template (ssODN or plasmid)

-

2 µL P3000™ Reagent

-

Bring the total volume to 25 µL with Opti-MEM™.

-

-

Tube B (Lipofectamine Mixture):

-

1.5 µL Lipofectamine™ 3000 Reagent

-

Bring the total volume to 25 µL with Opti-MEM™.

-

-

-

Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate at room temperature for 10-15 minutes to allow for complex formation.

-

Gently add the 50 µL DNA-lipid complex to the cells in the 24-well plate. Swirl the plate gently to ensure even distribution.

-

-

SCR7 Treatment:

-

Immediately following transfection, add SCR7 to the cell culture medium to a final concentration of 1 µM. (Note: The optimal concentration may vary depending on the cell line and should be determined empirically. A concentration range of 0.5 µM to 5 µM is a good starting point for optimization).

-

-

Incubation:

-

Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.

-

-

Harvesting:

-

After incubation, aspirate the medium and wash the cells with PBS.

-

Harvest the cells for genomic DNA extraction using a preferred method.

-

Protocol 2: T7 Endonuclease I (T7E1) Assay for NHEJ Analysis

This assay is used to detect indels generated by NHEJ.

Materials:

-

Genomic DNA from transfected and control cells

-

PCR primers flanking the target site (amplicon size ~500-800 bp)

-

Taq DNA polymerase and buffer

-

dNTPs

-

Nuclease-free water

-

NEBuffer 2 (10X)

-

T7 Endonuclease I

-

Agarose gel (2%) and electrophoresis system

Procedure:

-

PCR Amplification:

-

Amplify the target genomic region using PCR with the designed primers and ~100 ng of genomic DNA as a template.

-

A typical PCR program:

-

Initial denaturation: 95°C for 5 minutes

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 58-62°C for 30 seconds

-

Extension: 72°C for 45 seconds

-

-

Final extension: 72°C for 5 minutes

-

-

Verify the PCR product by running a small amount on an agarose gel.

-

-

Heteroduplex Formation:

-

In a PCR tube, mix:

-

~200 ng of the purified PCR product

-

2 µL of 10X NEBuffer 2

-

Nuclease-free water to a final volume of 19 µL.

-

-

Denature and re-anneal the PCR products in a thermocycler using the following program:

-

95°C for 5 minutes

-

Ramp down to 85°C at -2°C/second

-

Ramp down to 25°C at -0.1°C/second

-

-

-

T7E1 Digestion:

-

Add 1 µL (10 units) of T7 Endonuclease I to the 19 µL of re-annealed PCR product.

-

Incubate at 37°C for 15-20 minutes.

-

-

Analysis:

-

Run the entire digestion reaction on a 2% agarose gel.

-

The presence of cleaved fragments in addition to the undigested PCR product indicates the presence of indels.

-

Quantify the band intensities to estimate the percentage of NHEJ.

-

Protocol 3: Assessing HDR Efficiency by Flow Cytometry

This protocol is applicable when using a fluorescent reporter (e.g., GFP) in the donor template to indicate a successful HDR event.

Materials:

-

Transfected cells

-

PBS

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

At 48-72 hours post-transfection, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete medium and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in PBS or flow cytometry buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension on a flow cytometer equipped with the appropriate lasers and filters for detecting the fluorescent reporter.

-

Gate on the live cell population based on forward and side scatter.

-

Quantify the percentage of fluorescent cells, which corresponds to the HDR efficiency.

-

Conclusion

The use of SCR7 provides a straightforward and effective method for enhancing the efficiency of CRISPR-Cas9-mediated HDR. By inhibiting the competing NHEJ pathway, SCR7 significantly increases the frequency of precise genome editing events. The protocols and data presented in this document offer a comprehensive guide for researchers and scientists to incorporate SCR7 into their CRISPR-Cas9 workflows, thereby accelerating research and the development of novel cell and gene therapies. It is recommended to optimize the concentration of SCR7 and the transfection conditions for each specific cell type and experimental setup to achieve the best results.

References

- 1. youtube.com [youtube.com]

- 2. diagenode.com [diagenode.com]

- 3. T7 Endonuclease Assay [protocols.io]

- 4. thermofisher.com [thermofisher.com]

- 5. Ligase IV inhibitor SCR7 enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genemedi.net [genemedi.net]

Application Notes and Protocols for SCR7 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCR7 is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2] The NHEJ pathway is one of the primary mechanisms by which mammalian cells repair DNA double-strand breaks (DSBs).[3] By inhibiting DNA Ligase IV, SCR7 effectively blocks the final ligation step of NHEJ, leading to an accumulation of DSBs.[4][5] This targeted inhibition has two major applications in cell culture-based research: enhancing the efficiency of CRISPR/Cas9-mediated homology-directed repair (HDR) and inducing cytotoxicity in cancer cells.[6][7][8]

When a DSB is introduced by CRISPR/Cas9, the cell can repair it via either NHEJ or HDR. For precise gene editing, HDR is the preferred pathway as it uses a template to repair the break. By suppressing the competing NHEJ pathway, SCR7 can significantly increase the frequency of HDR events, with some studies reporting up to a 19-fold increase.[6][7] In the context of cancer research, the accumulation of DSBs in rapidly dividing cancer cells due to SCR7 treatment can trigger apoptosis, making it a potential anti-cancer agent.[4][9]

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for SCR7.

Table 1: Physicochemical Properties and Storage of SCR7

| Property | Value | Source(s) |

| Mechanism of Action | Inhibitor of DNA Ligase IV; blocks Non-Homologous End Joining (NHEJ) | [1][2] |

| Solubility | Soluble in DMSO | [10] |

| Storage | Store at -20°C | [11] |

| Stability | SCR7 is unstable and can cyclize into a more stable form, SCR7 pyrazine. | [9] |

Table 2: IC50 Values of SCR7 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Source(s) |

| MCF7 | Breast Cancer | 40 | [8][9] |

| A549 | Lung Cancer | 34 | [8][9] |

| HeLa | Cervical Cancer | 34 - 44 | [8][9][10] |

| T47D | Breast Cancer | 8.5 | [8][9] |

| A2780 | Ovarian Cancer | 120 | [8][9] |

| HT1080 | Fibrosarcoma | 10 | [8][9] |

| Nalm6 | Leukemia | 50 | [8][9] |

| CEM | Leukemia | >250 | [10][12] |

| Molt4 | Leukemia | >250 | [10][12] |

Table 3: Recommended Working Concentrations for SCR7

| Application | Cell Line | Concentration (µM) | Incubation Time | Source(s) |

| Enhancing CRISPR/Cas9 HDR | Various mammalian cell lines | 1 - 5 | 24 - 48 hours | [1][13] |

| Inducing Cytotoxicity | MCF7 | 20 - 100 | 24 hours | [9][14] |

| Inducing Cytotoxicity | Various cancer cell lines | 10 - 250 | 48 hours | [10][12] |

Experimental Protocols

Protocol 1: Preparation of SCR7 Stock Solution

This protocol describes the preparation of a concentrated stock solution of SCR7.

Materials:

-

SCR7 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Bring the SCR7 powder and DMSO to room temperature.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of SCR7 powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of SCR7 (Molecular Weight: 332.38 g/mol ), dissolve 3.32 mg of SCR7 in 1 mL of DMSO.

-

Vortex the solution until the SCR7 is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.[11]

Protocol 2: General Protocol for Treating Cells with SCR7

This protocol provides a general guideline for treating adherent cell lines with SCR7. This can be adapted for various applications, including enhancing CRISPR/Cas9 HDR or cytotoxicity assays.

Materials:

-

Adherent cells in culture

-

Complete cell culture medium

-

SCR7 stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

One day prior to treatment, seed the cells in the desired plate format (e.g., 6-well, 24-well, or 96-well plate).

-

The seeding density should be chosen so that the cells are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

-

-

Preparation of Working Solution:

-

On the day of the experiment, thaw an aliquot of the SCR7 stock solution.

-

Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration (refer to Table 3). For example, to prepare 1 mL of medium with a final SCR7 concentration of 10 µM from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium.

-

-

Cell Treatment:

-

Aspirate the old medium from the cells.

-

Gently wash the cells once with PBS.

-

Add the appropriate volume of the SCR7-containing medium to each well.

-

For studies involving CRISPR/Cas9, it is common to pre-treat the cells with SCR7 for 4 hours before transfection.[15]

-

-

Incubation:

-

Incubate the cells at 37°C in a 5% CO2 incubator for the desired duration (e.g., 24 to 48 hours). The optimal incubation time will depend on the cell type and the specific experimental goals.

-

-

Downstream Analysis:

Visualizations

Signaling Pathway

Caption: Mechanism of SCR7 action on the NHEJ pathway.

Experimental Workflow

Caption: Experimental workflow for SCR7 treatment.

Logical Relationship in CRISPR/Cas9

Caption: SCR7 promotes HDR by inhibiting NHEJ.

References

- 1. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. researchgate.net [researchgate.net]

- 4. NHEJ Inhibitor SCR7 - 力鈞生物科技有限公司 ZGENEBIO BIOTECH INC. [zgenebio.com.tw]

- 5. SCR7, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end‐joining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-management.mq.edu.au [research-management.mq.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sciencerepository.org [sciencerepository.org]

- 11. SCR7 – Bioquote [bioquote.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Ligase IV inhibitor SCR7 enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Concentration of SCR7 for In Vitro Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SCR7, a DNA Ligase IV inhibitor, in various in vitro experimental settings. The information compiled herein, supported by quantitative data and detailed protocols, is intended to assist researchers in determining the optimal concentration of SCR7 for their specific cell types and experimental goals.

SCR7 functions by inhibiting the Non-Homologous End Joining (NHEJ) pathway, a major DNA double-strand break (DSB) repair mechanism.[1][2] This inhibition leads to an accumulation of DSBs, which can trigger apoptosis in cancer cells and enhance the efficiency of Homology-Directed Repair (HDR) in gene editing applications.[1][2]

Data Presentation

The following tables summarize the effective concentrations and IC50 values of SCR7 and its water-soluble variant (WS-SCR7) in various in vitro applications and cell lines.

Table 1: IC50 Values of SCR7 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |

| MCF7 | Breast Adenocarcinoma | 40 | 24 or 48 |

| A549 | Lung Carcinoma | 34 | 24 or 48 |

| HeLa | Cervical Cancer | 34 - 44 | 48 |

| T47D | Breast Ductal Carcinoma | 8.5 | 24 or 48 |

| A2780 | Ovarian Cancer | 120 | 24 or 48 |

| HT1080 | Fibrosarcoma | 10 | 24 or 48 |

| Nalm6 | B-cell Precursor Leukemia | 50 | 24 or 48 |

| CEM | T-cell Leukemia | Not specified | 48 |

| Molt4 | T-cell Leukemia | Not specified | 48 |

Data compiled from multiple sources.[3][4][5]

Table 2: Effective Concentrations of SCR7 for Various In Vitro Applications

| Application | Cell Type | Effective Concentration (µM) | Treatment Duration | Notes |

| Inhibition of NHEJ | Rat Testicular Extract | 50 - 1000 | Not Applicable | Dose-dependent inhibition observed.[6] |

| Enhancement of HDR | HEK293T, A549, MelJuSo, DC2.4 | 0.01 - 10 | Varies | Up to 19-fold increase in HDR efficiency.[3][4] |

| Induction of Apoptosis | Molt4, Nalm6 | 50 - 180 | 48 hours | Dose-dependent increase in sub-G1 population and loss of mitochondrial membrane potential.[6] |

| Sensitization to Radiation | Nalm6, CEM, Molt4 | 25 - 150 | Varies | Enhances the cytotoxic effects of ionizing radiation. |

Signaling Pathways and Experimental Workflows

SCR7 Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. stemcell.com [stemcell.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Ligase IV inhibitor SCR7 enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Gene Editing: SCR7-Mediated Enhancement of Homology-Directed Repair

FOR IMMEDIATE RELEASE

Application Note & Protocol

Unleashing the Potential of Precision Gene Editing with SCR7, a DNA Ligase IV Inhibitor

Researchers in the fields of molecular biology, drug discovery, and therapeutic development are constantly seeking methods to improve the efficiency of precise gene editing. Homology-Directed Repair (HDR) is a high-fidelity DNA repair pathway essential for accurate gene modifications using technologies like CRISPR-Cas9. However, its efficiency is often limited by the competing, error-prone Non-Homologous End Joining (NHEJ) pathway. A key strategy to boost HDR rates is the inhibition of crucial NHEJ factors. SCR7, a small molecule inhibitor of DNA Ligase IV, has emerged as a valuable tool to transiently suppress NHEJ and thereby significantly increase the frequency of desired HDR-mediated gene editing events.

This document provides detailed application notes and protocols for utilizing SCR7 to enhance HDR rates in various experimental settings.

Mechanism of Action: Tipping the Balance in Favor of Precision

SCR7 functions by specifically inhibiting DNA Ligase IV, a critical enzyme that catalyzes the final ligation step in the NHEJ pathway.[1][2][3][4] By blocking this key component of NHEJ, the cellular DNA repair machinery is preferentially shifted towards the HDR pathway when a donor template is provided alongside a site-specific nuclease like Cas9. This targeted inhibition creates a window of opportunity for the cell to utilize the provided template for precise repair of the DNA double-strand break (DSB), leading to a higher frequency of successful gene insertions, deletions, or modifications.

References

SCR7 Administration in Mouse Tumor Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of SCR7, a DNA Ligase IV inhibitor, in mouse tumor models. The following protocols and data are intended to assist researchers in designing and executing experiments to evaluate the anti-tumor efficacy of SCR7, both as a monotherapy and in combination with other cancer treatments.

Mechanism of Action

SCR7 is a small molecule inhibitor that specifically targets DNA Ligase IV, a crucial enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2][3] The NHEJ pathway is a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA Ligase IV, SCR7 prevents the ligation of DSBs, leading to their accumulation within the cell. This accumulation of DNA damage triggers the intrinsic apoptotic pathway, ultimately resulting in cancer cell death and tumor regression.[1]

Caption: Mechanism of SCR7-mediated tumor regression.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of SCR7 in mouse tumor models.

Table 1: Efficacy of SCR7 in Combination with Ionizing Radiation in a Dalton's Lymphoma Liquid Tumor Model

| Treatment Group | Tumor Progression (Change in Body Weight in g, Day 12) | Percent Survival (Day 45) |

| Control (Untreated) | 1.5 | 0% |

| SCR7 (10 mg/kg) | 1.0 | 20% |

| IR (0.5 Gy) | 0.8 | 40% |

| SCR7 (10 mg/kg) + IR (0.5 Gy) | 0.4 | 80% |

Data extracted from graphical representations in a study by Sharma et al.[1][4][5]

Table 2: Efficacy of SCR7 in a Breast Adenocarcinoma Solid Tumor Model

| Treatment Group | Outcome |

| Control (Vehicle) | Progressive tumor growth |

| SCR7 (10 mg/kg) | Significant reduction in tumor growth and a 4-fold increase in lifespan compared to the control group. |

Note: Specific tumor volume and survival percentage data were not available in the reviewed literature for this model. The results are presented qualitatively.

Experimental Protocols

SCR7 Formulation for In Vivo Administration

This protocol describes the preparation of SCR7 for intraperitoneal (i.p.) or intramuscular (i.m.) injection in mice.

Materials:

-

SCR7 (powder)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Prepare a stock solution of SCR7 by dissolving it in DMSO. For example, to make a 66 mg/mL stock, dissolve 66 mg of SCR7 in 1 mL of DMSO.

-

In a sterile microcentrifuge tube, add the required volume of the SCR7 stock solution.

-

Add PEG300 to the tube. A common ratio is 40% PEG300 of the final volume.

-

Add Tween 80 to the mixture. A common concentration is 5% of the final volume.

-

Vortex the mixture until the solution is clear.

-

Add sterile saline to reach the final desired concentration and volume.

-

Vortex the solution again to ensure it is thoroughly mixed. The final solution should be clear.

-

Use the freshly prepared solution for injection.

This is a general guideline, and the final concentrations and ratios may need to be optimized for specific experimental needs.

Dalton's Lymphoma Mouse Model Protocol

This protocol details the administration of SCR7 and its combination with radiation in a Dalton's Lymphoma (DLA) solid tumor model in Swiss albino mice.

Caption: Experimental workflow for SCR7 administration in a DLA mouse model.

Materials:

-

Dalton's Lymphoma Ascites (DLA) cells

-

Swiss albino mice (6-8 weeks old)

-

SCR7 formulation (as described above)

-

Radiation source (e.g., X-ray irradiator)

-

Calipers for tumor measurement

Protocol:

-

Tumor Induction: Inoculate Swiss albino mice with DLA cells subcutaneously in the right flank.

-

Treatment Initiation (Day 12 post-inoculation):

-

SCR7 Administration: Administer SCR7 at a dose of 10 mg/kg body weight via intraperitoneal injection. Repeat the injection every other day for a total of six doses.[5]

-

Combination Therapy (Radiation): For the combination group, irradiate the tumor-bearing region with a dose of 0.5 Gy or 1 Gy on day 12 and day 16 post-tumor inoculation.[5]

-

-

Tumor Growth Monitoring: Measure the tumor volume using calipers every two days. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.

-

Survival Study: Monitor the mice daily for signs of toxicity and record the date of mortality to generate survival curves.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Immunohistochemistry for γH2AX, Western blot for apoptosis markers).

Breast Adenocarcinoma Mouse Model Protocol

This protocol outlines the administration of SCR7 in a breast adenocarcinoma xenograft model in BALB/c mice.

Caption: Experimental workflow for SCR7 in a breast cancer mouse model.

Materials:

-

Breast adenocarcinoma cell line (e.g., MCF-7, 4T1)

-

BALB/c mice (immunocompromised if using human cell lines)

-

SCR7 formulation (as described above)

-

Calipers for tumor measurement

Protocol:

-

Tumor Induction: Inject breast adenocarcinoma cells subcutaneously into the mammary fat pad of BALB/c mice.

-

Treatment: Once tumors are established (e.g., ~100 mm³), begin treatment with SCR7. Administer 10 mg/kg of SCR7 via intraperitoneal injection for a total of six doses. The frequency of administration (e.g., daily, every other day) should be optimized for the specific cell line and experimental goals.

-

Tumor Growth and Survival Monitoring: Monitor tumor growth and animal survival as described in the Dalton's Lymphoma protocol.

-

Endpoint Analysis: Collect tumors at the end of the study for further molecular analysis.

Immunohistochemistry for γH2AX Foci in Tumor Tissue

This protocol describes the detection of γH2AX foci, a marker of DNA double-strand breaks, in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Materials:

-

FFPE tumor sections (5 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody (HRP-conjugated)

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Boil slides in antigen retrieval buffer for 10-20 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate slides in blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary anti-γH2AX antibody overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS (3 x 5 minutes).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash slides with PBS (3 x 5 minutes).

-

Apply DAB substrate and incubate until the desired stain intensity develops.

-

Rinse with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis:

-

Image slides and quantify the number of γH2AX foci per nucleus.

-

Western Blot for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins (e.g., cleaved caspases, PARP) in tumor tissue lysates.

Materials:

-

Tumor tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Protocol:

-

Protein Extraction:

-

Homogenize tumor tissue in ice-cold RIPA buffer.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST (3 x 5 minutes).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST (3 x 5 minutes).

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin, GAPDH) for normalization.

-

References

- 1. researchgate.net [researchgate.net]

- 2. SCR7, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SCR7, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays to Evaluate SCR7 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCR7 is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2] The NHEJ pathway is one of the two major cellular mechanisms for repairing DNA double-strand breaks (DSBs), which are highly cytotoxic lesions that can lead to genomic instability and cell death if not properly repaired. By blocking DNA Ligase IV, SCR7 effectively inhibits the final ligation step of the NHEJ pathway.[1][2] This inhibition can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapeutics, making SCR7 a promising agent in cancer therapy.[3][4][5] Furthermore, by suppressing NHEJ, SCR7 has been shown to increase the efficiency of homology-directed repair (HDR) in CRISPR/Cas9-mediated genome editing.[1][6]

These application notes provide detailed protocols for a selection of key cell-based assays to evaluate the efficacy of SCR7 in a laboratory setting. The assays are designed to measure the impact of SCR7 on cell viability, the extent of DNA damage, and the induction of apoptosis.

Mechanism of Action of SCR7

The NHEJ pathway is the predominant DSB repair mechanism in mammalian cells. It involves the rapid recognition of the break by the Ku70/Ku80 heterodimer, followed by the recruitment and activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). Subsequent processing of the DNA ends is carried out by nucleases such as Artemis, and the final ligation of the broken strands is performed by the XRCC4/DNA Ligase IV complex. SCR7 specifically targets and inhibits DNA Ligase IV, preventing the completion of the NHEJ repair process.

Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of SCR7.

Cell-Based Assays for SCR7 Efficacy

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[7]

Experimental Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[8]

-

Treatment: Treat the cells with varying concentrations of SCR7 (e.g., 10, 50, 100, 250 µM) and a vehicle control (e.g., DMSO) for 24 to 48 hours.[1]

-

MTT Addition: Prepare an MTT solution (5 mg/mL in sterile PBS).[8] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

-

Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[7]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of SCR7 that inhibits 50% of cell viability.[7]

Quantitative Data Summary:

| Cell Line | IC50 (µM) of SCR7 |

| MCF7 | 40 |

| A549 | 34 |

| HeLa | 44 |

| T47D | 8.5 |

| A2780 | 120 |

| HT1080 | 10 |

| Nalm6 | 50 |

Data adapted from Selleck Chemicals product information.[1]

References

- 1. selleckchem.com [selleckchem.com]

- 2. scilit.com [scilit.com]

- 3. stemcell.com [stemcell.com]

- 4. researchgate.net [researchgate.net]

- 5. SCR7, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation [ouci.dntb.gov.ua]

- 6. Ligase IV inhibitor SCR7 enhances gene editing directed by CRISPR-Cas9 and ssODN in human cancer cells. [vivo.weill.cornell.edu]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]